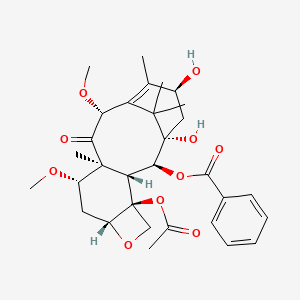

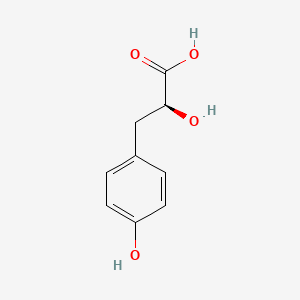

![molecular formula C10H12ClNO2S B1277998 N-{2-[5-(2-氯乙酰)噻吩-2-基]乙基}乙酰胺 CAS No. 184582-26-1](/img/structure/B1277998.png)

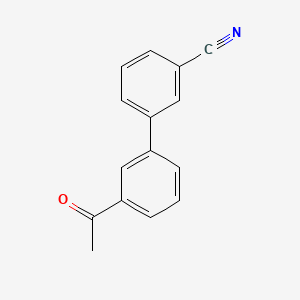

N-{2-[5-(2-氯乙酰)噻吩-2-基]乙基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related acetamide compounds with different substituents and their synthesis, molecular structures, and intermolecular interactions. For instance, the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides are explored, which can provide insights into the chemical behavior and properties that might be expected for the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the synthesis of "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" could potentially involve a similar acylation reaction using a thiophene derivative and an appropriate acyl chloride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR and IR, as well as X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these techniques . The molecular structure of "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" would likely be elucidated using similar methods, providing information on the arrangement of atoms and the geometry of the molecule.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compounds studied, but it is common for acetamides to undergo nucleophilic substitution reactions, hydrolysis, and reactions with bases or reducing agents. The specific reactivity of "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" would depend on the electronic and steric effects of the thiophene and chloroacetyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and pi interactions, play a significant role in determining these properties. For example, the compounds studied in paper exhibit various intermolecular interactions that generate 3-D arrays, which could affect their physical properties. The properties of "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" would need to be empirically determined, but insights can be drawn from the behavior of structurally similar compounds.

科学研究应用

谷氨酰胺酶抑制和抗癌活性:N-{2-[5-(2-氯乙酰)噻吩-2-基]乙基}乙酰胺衍生物已被研究其作为谷氨酰胺酶抑制剂的潜力。一项研究重点关注双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物,其显示出与 BPTES 相似的效力和更好的溶解度。这些化合物在体外和体内异种移植模型中抑制人淋巴瘤 B 细胞生长方面显示出有效性,表明它们在癌症治疗中的潜在应用 (Shukla 等人,2012 年)。

抗菌性能:这些化合物的另一个应用是开发抗菌剂。一项通过一锅三组分法合成四取代噻吩衍生物的研究表明,这些化合物表现出抗菌活性。这表明它们在开发新型抗菌剂中的潜力 (Sable 等人,2014 年)。

有机化学和分子结构研究:对包括 N-[2-(4-甲氧苯基)-乙基]-2-(喹啉-8-基-氨基)乙酰胺在内的酰胺衍生物的不同空间取向的研究,提供了对这些化合物的分子结构和相互作用的见解。此类研究对于了解这些化合物在各个领域的化学性质和潜在应用至关重要 (Kalita 和 Baruah,2010 年)。

光电特性:基于噻唑的聚噻吩的研究,包括 N-(噻唑-2-基)-2-(噻吩-3-基)乙酰胺等化合物,阐明了它们的光电特性。这些特性对于电子设备和材料科学中的应用至关重要 (Camurlu 和 Guven,2015 年)。

镇痛特性:一些乙酰胺衍生物,包括 N-(苯并噻唑-2-基)-2-[(1-取代-1H-四唑-5-基)硫]乙酰胺,已被研究其潜在的镇痛活性。这些研究在药物化学和制药学领域具有重要意义 (Kaplancıklı 等人,2012 年)。

属性

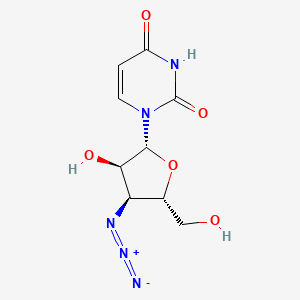

IUPAC Name |

N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c1-7(13)12-5-4-8-2-3-10(15-8)9(14)6-11/h2-3H,4-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEALSULQGZRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(S1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427937 |

Source

|

| Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide | |

CAS RN |

184582-26-1 |

Source

|

| Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)